Propiolamide

Catalog No.
S574564
CAS No.
7341-96-0
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiolamide

CAS Number

7341-96-0

Product Name

Propiolamide

IUPAC Name

prop-2-ynamide

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)

InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N

SMILES

C#CC(=O)N

Synonyms

Propynoic Acid Amide, Propynamide

Canonical SMILES

C#CC(=O)N

Drug Metabolism Studies:

Propiolamide serves as a valuable tool for investigating drug metabolism pathways. Its structural similarity to certain functional groups present in various drugs allows it to act as a surrogate substrate for specific enzymes involved in drug metabolism. By studying how these enzymes interact with propiolamide, researchers can gain insights into their potential effects on actual drugs, aiding in the prediction of drug interactions and development of more effective therapeutic strategies. [Source: Li, J., et al. (2017). Propiolamide: A Versatile Tool for Studying Drug Metabolism. Drug Metabolism and Disposition, 45(9), 1223-1232]

Protein-Ligand Interactions:

Propiolamide can be employed to study the interactions between proteins and small molecules (ligands). By attaching a fluorescent tag to propiolamide, researchers can utilize techniques like fluorescence polarization assays to measure the binding affinity of proteins to the molecule. This information can be crucial for understanding protein function and developing new drugs that target specific proteins. [Source: Smolecule (website). Propiolamide-13C3 [1185113-56-7]. Retrieved from ]

Propiolamide is an organic compound characterized by the presence of a propiolic acid moiety attached to an amide functional group. Its chemical structure can be represented as C3H3NO\text{C}_3\text{H}_3\text{NO}, where the molecule consists of a carbon chain with a triple bond and an amide group. Propiolamide is notable for its unique properties, which include potential applications in various fields such as pharmaceuticals and materials science. Its ability to form polymers and its selective ultraviolet blocking properties have garnered attention in recent research.

, particularly those involving its amide functionality and the triple bond present in its structure. Key reactions include:

  • Amidation Reactions: Propiolamide can undergo amidation with various amines, leading to the formation of substituted propiolamides. This reaction is often facilitated by coupling agents or catalysts.
  • Cyclization Reactions: Propiolamide derivatives can undergo cyclization, forming cyclic compounds through mechanisms such as spiro-bromocyclization, which has been reported using zinc bromide as a catalyst .
  • Reduction Reactions: Propiolamide can be reduced using transition-metal-free methods, such as the use of pinacolborane and potassium tert-butoxide, resulting in trans-selective semireduction of the alkyne .

Research into the biological activity of propiolamide indicates potential pharmacological applications. Its derivatives have been explored for their effects on cellular processes and their potential as therapeutic agents. For instance, studies have shown that certain propiolamide derivatives exhibit anti-inflammatory and analgesic properties, making them candidates for drug development . Additionally, propiolamide has been investigated for its role in synthesizing compounds with enhanced biological activity.

The synthesis of propiolamide can be achieved through several methods:

  • Direct Amidation: This involves reacting propiolic acid or its derivatives with amines under specific conditions to yield propiolamide.
  • Palladium-Catalyzed Reactions: A novel method for synthesizing N-acyl propiolamides has been developed through palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and sodium carboxylates .
  • Oxidative Cyclization: Utilizing zinc bromide-mediated oxidative spiro-bromocyclization allows for the formation of complex structures from N-arylpropiolamides .

Propiolamide and its derivatives have various applications:

  • Materials Science: Propiolamide-based polymers are being studied for their excellent ultraviolet blocking properties, making them suitable for use in coatings and protective materials .
  • Pharmaceuticals: The biological activity of propiolamide derivatives positions them as potential candidates for drug development, particularly in anti-inflammatory therapies.
  • Chemical Synthesis: Propiolamide serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.

Interaction studies involving propiolamide focus on its reactivity with other chemical species. These studies help elucidate the mechanisms by which propiolamide derivatives exert their biological effects. For example, investigations into how propiolamide interacts with various enzymes or receptors can provide insights into its pharmacological potential.

Propiolamide shares structural similarities with several other compounds, including:

  • Acetamide: A simple amide that lacks the triple bond characteristic of propiolamide.
  • Propenamide: Contains a double bond instead of a triple bond; this structural difference affects reactivity and properties.
  • Butynamide: Similar in structure but has a longer carbon chain; it may exhibit different biological activities.

Comparison Table

CompoundStructural FeaturesUnique Properties
PropiolamideTriple bond + amideSelective UV blocking; versatile reactivity
AcetamideSimple amideCommonly used solvent; less reactive
PropenamideDouble bond + amideDifferent reactivity patterns
ButynamideLonger carbon chainPotentially different biological effects

Propiolamide's unique combination of a triple bond and an amide group contributes to its distinct reactivity and potential applications compared to these similar compounds. This uniqueness makes it an interesting subject for further research in both synthetic chemistry and biological applications.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7341-96-0

Wikipedia

Propynamide

Dates

Modify: 2023-09-18

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